C17 Sphingosine

Lipidomics Mass Spectrometry Internal Standard

C17 Sphingosine (d17:1) is a 17-carbon sphingoid base with an odd-numbered chain nearly absent in mammalian systems. This structural distinction makes it a spectrally distinct internal standard for UHPLC-MS/MS quantification of sphingosine and S1P, correcting for extraction efficiency and ionization suppression. Its defined Km (28.17 µM) ensures reproducible enzyme assays. Select this C17 variant to achieve inter-day precision (RSD <3%) and reliable cross-study comparability.

Molecular Formula C17H35NO2
Molecular Weight 285.5 g/mol
CAS No. 6918-48-5
Cat. No. B150445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC17 Sphingosine
CAS6918-48-5
SynonymsC17-Sphingosine;  D-erythro-Heptadecasphing-4-enine;  (E)-D-erythro-2-Amino-4-heptadecene-1,3-diol;  [R-[R*,S*-(E)]]-2-Amino-4-heptadecene-1,3-diol;  (2S,3R,E)-2-Aminoheptadec-4-ene-1,3-diol
Molecular FormulaC17H35NO2
Molecular Weight285.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC=CC(C(CO)N)O
InChIInChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)16(18)15-19/h13-14,16-17,19-20H,2-12,15,18H2,1H3/b14-13+/t16-,17+/m0/s1
InChIKeyRBEJCQPPFCKTRZ-LHMZYYNSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:5 mgSolvent:nonePurity:98+%Physical solid

Structure & Identifiers


Interactive Chemical Structure Model





Why Researchers Procure C17 Sphingosine (CAS 6918-48-5): A Chain-Shortened Sphingoid Base for Quantitative Lipidomics


C17 Sphingosine (also designated Sphingosine d17:1 or D-erythro-sphingosine C17 base) is a 17-carbon sphingoid base with a molecular formula of C17H35NO2 and a monoisotopic mass of 285.266785 Da . It is a naturally-occurring but relatively uncommon form of sphingosine, accounting for approximately 13% of the sphingosine content in human skin . Structurally, it differs from the predominant endogenous C18-sphingosine by a single methylene group, a seemingly minor alteration that confers distinct analytical utility without significantly perturbing its biochemical recognition by sphingolipid-metabolizing enzymes .

Why C18-Sphingosine Cannot Substitute for C17 Sphingosine in Analytical and Enzymatic Assays


Generic substitution with the more abundant C18-sphingosine fails in critical quantitative applications due to fundamental mass spectrometric and biochemical constraints. Endogenous C18-sphingosine is ubiquitously present in biological matrices, precluding its use as an internal standard for accurate quantification of native sphingolipid species . In contrast, C17 sphingosine contains an odd-numbered carbon chain that is nearly absent from most mammalian systems, allowing it to serve as a spectrally distinct yet chemically equivalent surrogate for calibration and recovery correction . Furthermore, while both C17 and C18 sphingosine are substrates for sphingosine kinases, the C17 variant has been specifically validated and characterized in standardized enzymatic assays, providing a defined Km value (28.17 µM) that enables reproducible cross-study comparisons of SphK activity [1].

Quantitative Differentiation of C17 Sphingosine (CAS 6918-48-5) vs. C18 Analogs: Evidence-Based Selection Criteria


Carbon Chain Length Differential as a Determinant of Analytical Resolution in Mass Spectrometry

C17 sphingosine possesses a 17-carbon backbone, precisely one carbon atom shorter than the naturally predominant C18-sphingosine (d18:1) . This structural modification results in a monoisotopic mass difference of approximately 14 Da, which is sufficient for baseline chromatographic and mass spectrometric resolution while preserving nearly identical ionization efficiency and extraction recovery . This property directly enables its function as an internal standard that co-elutes with endogenous sphingosine yet generates a distinct m/z signal, a requirement unmet by the endogenous C18 form .

Lipidomics Mass Spectrometry Internal Standard

Defined Kinetic Parameters for Sphingosine Kinase Activity Quantification

C17 sphingosine has been rigorously validated as a substrate for sphingosine kinase (SphK) activity assays using LC-MS/MS. The Km value for C17-sphingosine with recombinant SphK1 was determined to be 28.17 µM [1]. This defined kinetic constant provides a quantitative benchmark for assay standardization that is not universally established for all sphingoid base variants under identical validated conditions. The use of C17-sphingosine in this context allows for the specific measurement of SphK activity by tracking the conversion to C17-sphingosine-1-phosphate (C17-S1P), which is chromatographically resolved from endogenous S1P species [2].

Sphingosine Kinase Enzyme Kinetics LC-MS/MS

LC-MS/MS Method Validation Metrics Using C17 Sphingosine as Internal Standard

In validated bioanalytical methods, C17 sphingosine is employed as an internal standard to correct for matrix effects and instrument variability, achieving high precision and accuracy for endogenous sphingolipid quantification. A validated UHPLC-MS/MS method using C17-sphingosine and C17-S1P as internal standards for human serum analysis reported accuracy ranging from 89.8% to 100.7% with intra- and inter-day precision (RSD) between 1.5% and 2.8% [1]. The lower limit of quantification (LLOQ) for S1P using this method was 0.0004 µg/mL [1]. These performance metrics are contingent upon the use of a non-endogenous internal standard like C17 sphingosine; substituting with C18 sphingosine would introduce significant background contamination from endogenous serum pools, invalidating the quantification .

Analytical Validation UHPLC-MS/MS Quantitative Bioanalysis

Minimized Endogenous Background in Biological Systems

A critical differentiator for C17 sphingosine is its low natural abundance in most biological systems, which minimizes the need for background subtraction in quantitative assays [1]. While C18-sphingosine constitutes the major sphingoid base pool in virtually all mammalian tissues and fluids, C17 sphingosine is typically undetectable or present at trace levels [1]. In a study of sphingolipid metabolism in CHO cells, C17-sphingosine was exogenously added at 1 µM to measure cellular SphK activity via LC-ESI-MS/MS quantification of C17-S1P formation, demonstrating a clean signal window devoid of endogenous interference [2].

Endogenous Interference Sphingolipidomics Analytical Specificity

Optimal Deployment Scenarios for C17 Sphingosine (CAS 6918-48-5) in Research and Bioanalysis


Absolute Quantification of Endogenous Sphingolipids in Clinical Cohorts

C17 sphingosine is the optimal internal standard for the absolute quantification of sphingosine and sphingosine-1-phosphate (S1P) in human serum, plasma, or tissue biopsies. In validated UHPLC-MS/MS methods, C17 sphingosine (and its phosphorylated counterpart C17-S1P) correct for extraction efficiency and ionization suppression, enabling the precise measurement of endogenous S1P levels with inter-day precision (RSD) below 3% [1]. This application is critical for biomarker discovery studies in asthma, cardiovascular disease, and oncology, where accurate, reproducible quantification of the sphingolipid rheostat is paramount [2].

Standardized Measurement of Sphingosine Kinase (SphK) Activity for Drug Discovery

For screening small-molecule inhibitors or activators of sphingosine kinase (SphK1/SphK2), C17 sphingosine is the preferred substrate. Its conversion to C17-S1P can be monitored by LC-MS/MS without interference from endogenous S1P. The method has been validated with a defined Km of 28.17 µM for C17-sphingosine, providing a consistent benchmark for comparing inhibitor potency (e.g., IC50 values) across different compound libraries and laboratories [3]. This is essential for structure-activity relationship (SAR) studies in medicinal chemistry programs targeting the S1P signaling axis.

Tracing Sphingolipid Metabolism via Stable Isotope or Odd-Chain Labeling

In metabolic flux studies, exogenously supplied C17 sphingosine serves as a tracer to monitor the activity of sphingolipid metabolic pathways, including phosphorylation by SphK and subsequent degradation by S1P lyase [4]. Because the C17 backbone is not natively produced by mammalian cells at appreciable levels, the appearance of downstream C17-containing metabolites (e.g., C17-S1P, C17-ceramides) provides a direct readout of pathway activity without the confounding effects of endogenous C18-sphingosine pools [4]. This is particularly valuable in studies of mitochondrial dysfunction or traumatic brain injury, where sphingolipid metabolism is dysregulated [5].

Calibration of Sphingolipidomic Platforms Across Multi-Center Studies

To ensure inter-laboratory comparability in large-scale lipidomics initiatives, C17 sphingosine is employed as a universal calibration standard. Its non-endogenous nature allows each laboratory to spike a known quantity into their biological samples prior to extraction, enabling the normalization of data to correct for site-specific variations in sample preparation, chromatography, and mass spectrometer response [2]. This standardization is crucial for meta-analyses and multi-site clinical trials where sphingolipid profiles are used as secondary endpoints or stratification biomarkers.

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